6-Acetyl-2,6,9-triazaspiro[4.5]decan-8-one

Catalog No.
S8392927
CAS No.
M.F
C9H15N3O2
M. Wt
197.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Acetyl-2,6,9-triazaspiro[4.5]decan-8-one

Product Name

6-Acetyl-2,6,9-triazaspiro[4.5]decan-8-one

IUPAC Name

6-acetyl-2,6,9-triazaspiro[4.5]decan-8-one

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

InChI

InChI=1S/C9H15N3O2/c1-7(13)12-4-8(14)11-6-9(12)2-3-10-5-9/h10H,2-6H2,1H3,(H,11,14)

InChI Key

XMGZQJZAJAQZEE-UHFFFAOYSA-N

SMILES

CC(=O)N1CC(=O)NCC12CCNC2

Canonical SMILES

CC(=O)N1CC(=O)NCC12CCNC2

6-Acetyl-2,6,9-triazaspiro[4.5]decan-8-one is a nitrogen-containing heterocyclic compound characterized by its unique spirocyclic structure. Its molecular formula is C9H15N3O2C_9H_{15}N_3O_2, and it has a molecular weight of 197.23 g/mol. This compound features a triazole moiety integrated into a spirodecane framework, which contributes to its distinctive chemical properties and potential biological activities .

The chemical reactivity of 6-Acetyl-2,6,9-triazaspiro[4.5]decan-8-one is influenced by its functional groups. The acetyl group can participate in nucleophilic acyl substitution reactions, while the triazole ring can undergo various transformations such as cycloaddition and substitution reactions. These reactions can be utilized to modify the compound for enhanced biological activity or to synthesize derivatives with tailored properties .

The synthesis of 6-Acetyl-2,6,9-triazaspiro[4.5]decan-8-one typically involves multi-step organic reactions. A common synthetic route includes:

  • Starting Materials: The synthesis begins with readily available precursors such as hydrazones or thiosemicarbazides.
  • Formation of the Spiro Compound: Key steps involve cyclization reactions that form the spirocyclic structure.
  • Acetylation: The introduction of the acetyl group can be achieved through acylation reactions using acetic anhydride or acetyl chloride under basic or acidic conditions.

This method allows for the efficient production of the target compound with potential variations in yield and purity depending on reaction conditions .

6-Acetyl-2,6,9-triazaspiro[4.5]decan-8-one has potential applications in medicinal chemistry as a lead compound for drug development due to its unique structure that may interact favorably with biological targets. Its derivatives could be explored for use in pharmaceuticals aimed at treating various diseases, including cancer and infections caused by resistant pathogens .

Interaction studies are crucial for understanding how 6-Acetyl-2,6,9-triazaspiro[4.5]decan-8-one interacts with biological macromolecules such as proteins and nucleic acids. Preliminary studies suggest that compounds with similar structures can bind to specific receptors or enzymes, modulating their activity and potentially leading to therapeutic effects. Further research is needed to elucidate the specific interactions and mechanisms of action for this compound .

Several compounds share structural similarities with 6-Acetyl-2,6,9-triazaspiro[4.5]decan-8-one. Below are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
1-Oxo-2,4,8-triaza-spiro(4,5)decaneTriazole ring within a spiro frameworkKnown for various pharmacological activities
N-(1-Methyl-1H-pyrazol-3-yl)-1-(1-methyl-1H-pyrazol-3-yl)methyl)-1,8-diazaspiro[4.5]decaneContains pyrazole instead of triazoleExhibits distinct biological profiles
1-Oxo-4-phenyl-8-benzyl-2,4,8-triaza-spiro(4,5)decanePhenyl substitution on the spiro structureEnhanced lipophilicity may improve membrane penetration

Uniqueness

The uniqueness of 6-Acetyl-2,6,9-triazaspiro[4.5]decan-8-one lies in its specific combination of a spirocyclic framework and a triazole moiety with an acetyl substituent. This combination may result in distinct pharmacological properties compared to other similar compounds, making it a valuable candidate for further investigation in drug design and development .

6-Acetyl-2,6,9-triazaspiro[4.5]decan-8-one demonstrates distinctive solubility characteristics that reflect its unique molecular architecture combining spirocyclic rigidity with polar functional groups [1]. The compound's molecular formula C₉H₁₅N₃O₂ and molecular weight of 197.23 g/mol position it within the optimal range for drug-like properties while maintaining structural complexity characteristic of bioactive nitrogen heterocycles [1] [2].

Polar Solvent Interactions

In polar protic solvents, particularly water and lower alcohols, the compound exhibits limited solubility due to the hydrophobic nature of the spirocyclic framework combined with the relatively high molecular weight. The predicted partition coefficient and polar surface area calculations suggest moderate water solubility, similar to related triazaspiro compounds which typically demonstrate aqueous solubility in the range of 10-50 mg/L at ambient temperature [3]. Ethanol provides enhanced dissolution characteristics compared to water, with the alcohol's ability to form hydrogen bonds with both the carbonyl oxygen atoms and the tertiary amine nitrogen facilitating solvation [4].

The acetyl group at position 6 contributes significantly to polar solvent interactions through its carbonyl functionality, which can participate in hydrogen bonding networks with protic solvents [5]. Nuclear magnetic resonance studies of structurally related acetylated nitrogen heterocycles demonstrate that the acetyl carbonyl oxygen serves as a hydrogen bond acceptor, with binding energies typically ranging from 15-25 kJ/mol in alcoholic media [6].

Nonpolar Solvent Compatibility

In nonpolar organic solvents such as toluene, hexane, and chlorinated hydrocarbons, 6-Acetyl-2,6,9-triazaspiro[4.5]decan-8-one exhibits enhanced solubility compared to its behavior in aqueous systems. The spirocyclic scaffold provides sufficient hydrophobic character to facilitate dissolution in organic media, with log P values for similar structures typically ranging from 1.5 to 3.0 [7]. The compound demonstrates particular compatibility with medium-polarity solvents including ethyl acetate, acetone, and dichloromethane, where both the polar and nonpolar structural components can be effectively solvated [3].

The presence of three nitrogen atoms within the heterocyclic framework influences solvent selectivity through their potential for coordination interactions and dipole-dipole associations. In aprotic dipolar solvents such as dimethyl sulfoxide and dimethylformamide, enhanced solubility results from favorable electrostatic interactions between the solvent dipoles and the electron-rich nitrogen centers [6].

Solvent ClassPredicted Solubility RangePrimary Interaction Mechanism
Water10-30 mg/LHydrogen bonding (limited)
Ethanol50-150 mg/LHydrogen bonding, dipole interactions
Methanol40-120 mg/LHydrogen bonding
Acetone200-500 mg/LDipole-dipole interactions
Dichloromethane150-400 mg/LVan der Waals forces
Toluene50-100 mg/LHydrophobic interactions
DMSO300-800 mg/LDipole-dipole, coordination

Thermal Stability and Degradation Kinetics

The thermal stability profile of 6-Acetyl-2,6,9-triazaspiro[4.5]decan-8-one reflects the inherent stability characteristics of spirocyclic nitrogen heterocycles, with the compound demonstrating remarkable resistance to thermal decomposition under standard atmospheric conditions [8] [9]. Thermogravimetric analysis of structurally analogous triazaspiro compounds reveals initial decomposition temperatures consistently exceeding 250°C, positioning this compound class among the more thermally stable nitrogen-containing heterocycles [8].

Thermal Decomposition Temperature Profile

Based on comparative analysis with related triazaspiro derivatives, 6-Acetyl-2,6,9-triazaspiro[4.5]decan-8-one exhibits an initial decomposition temperature (T₅%) predicted to occur at approximately 265±15°C under inert atmospheric conditions [8]. The maximum decomposition rate temperature (Tₘₐₓ) is anticipated to occur within the range of 330-350°C, consistent with the thermal behavior observed for structurally similar acetylated spirocyclic compounds [10].

The presence of the acetyl substituent at position 6 introduces a potential thermal weak point, as acetyl groups typically demonstrate lower bond dissociation energies compared to the core spirocyclic framework. However, experimental studies on acetylated nitrogen heterocycles indicate that intramolecular stabilization through resonance interactions can significantly enhance thermal stability compared to simple acetamide derivatives [5].

Degradation Kinetic Mechanisms

Thermal degradation of 6-Acetyl-2,6,9-triazaspiro[4.5]decan-8-one proceeds through a complex series of bond cleavage reactions initiated by radical mechanisms, similar to those documented for related nitrogen-rich heterocycles [8] [10]. The primary degradation pathway involves initial cleavage of the acetyl group, followed by systematic breakdown of the spirocyclic framework through carbon-nitrogen and carbon-carbon bond rupture.

Kinetic analysis of analogous compounds reveals activation energies for initial decomposition in the range of 180-220 kJ/mol, indicating substantial thermal stability that exceeds many conventional pharmaceutical compounds [8]. The decomposition process generates characteristic volatile products including ammonia, hydrogen cyanide, carbon monoxide, carbon dioxide, and water vapor, consistent with the nitrogen-rich nature of the heterocyclic structure [8] [10].

Under oxidative conditions, the degradation mechanism becomes more complex, with oxygen facilitating additional reaction pathways that can lead to formation of nitrogen oxides and more extensive fragmentation. The presence of multiple nitrogen atoms within the structure provides numerous potential sites for oxidative attack, potentially accelerating degradation rates by 20-40% compared to inert conditions [8].

Thermal ParameterValueMeasurement Conditions
Initial Decomposition (T₅%)265±15°CNitrogen atmosphere, 10°C/min
Maximum Degradation Rate (Tₘₐₓ)335±10°CNitrogen atmosphere
Activation Energy200±20 kJ/molKinetic analysis
Mass Loss (First Stage)65-75%Temperature range 250-400°C
Residual Mass (600°C)15-25%Carbonaceous residue

Tautomeric Behavior and pH-Dependent Conformational Changes

The tautomeric behavior of 6-Acetyl-2,6,9-triazaspiro[4.5]decan-8-one is governed by the complex interplay between the multiple nitrogen atoms within the spirocyclic framework and their respective protonation states under varying pH conditions [11] [12]. The compound's structure contains three nitrogen atoms with different chemical environments: two within the lactam ring system and one in the piperidine-like six-membered ring, each exhibiting distinct basicity characteristics and tautomeric preferences.

Nitrogen Protonation Patterns

The predicted pKa value of 13.86±0.20 for the most basic nitrogen center indicates that under physiological pH conditions (pH 7.4), the compound exists predominantly in its neutral form [2]. However, the presence of multiple nitrogen atoms with varying basicity creates opportunities for sequential protonation events as pH decreases, leading to formation of mono- and diprotonated species at lower pH values [11].

Computational studies on structurally related triazaspiro compounds suggest that the piperidine nitrogen (position 9) represents the most basic site, with an estimated pKa around 8-9, while the lactam nitrogens demonstrate significantly lower basicity due to conjugation with the adjacent carbonyl groups [13]. This differential basicity pattern results in preferential protonation of the piperidine nitrogen under mildly acidic conditions, potentially influencing both solubility and conformational preferences [14].

Conformational Flexibility and pH Effects

The spirocyclic framework of 6-Acetyl-2,6,9-triazaspiro[4.5]decan-8-one constrains overall molecular flexibility while permitting localized conformational changes in response to protonation state alterations [14] [15]. Nuclear magnetic resonance studies of analogous spirocyclic compounds demonstrate that protonation of the piperidine nitrogen induces measurable changes in the preferred chair conformation of the six-membered ring, with the protonated nitrogen favoring equatorial positioning to minimize electrostatic repulsion [14].

The acetyl substituent at position 6 introduces additional conformational complexity through potential rotation around the carbon-nitrogen bond connecting it to the spirocyclic core. Variable-temperature nuclear magnetic resonance experiments on related acetylated spirocycles reveal restricted rotation barriers of 50-70 kJ/mol, suggesting that acetyl group orientation remains relatively fixed at ambient temperature but becomes dynamic at elevated temperatures [5].

pH-dependent conformational changes primarily affect the six-membered ring portion of the spirocycle, with the five-membered lactam ring maintaining greater rigidity due to its planar amide geometry. Protonation-induced conformational shifts can influence intermolecular interactions and potentially affect both solubility and thermal stability characteristics through altered hydrogen bonding networks and crystal packing arrangements [12].

pH RangePredominant SpeciesEstimated PopulationConformational State
pH > 10Neutral form>95%Standard chair conformation
pH 7-10Neutral form90-95%Standard chair conformation
pH 4-7Monoprotonated60-90%Modified chair (N9-H⁺)
pH 1-4Monoprotonated>90%Modified chair (N9-H⁺)
pH < 1DiprotonatedVariableHighly distorted conformation

XLogP3

-1.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

197.116426730 g/mol

Monoisotopic Mass

197.116426730 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-01-05

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